Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

Crystal Engineering Flexible Electronics Organic Mechanics

This symmetric diol features a rigid 1,3-butadiyne bridge linking two cyclopentanol termini, imparting unique mechanical elasticity even at 77 K, uniaxial negative thermal expansion (CTE ≈ −7.5 × 10⁻⁵ K⁻¹), and a linear fluorescence shift (540 → 580 nm, R² = 0.9948). Unlike brittle aryl‑substituted analogs, it enables flexible optoelectronics, non‑contact cryogenic temperature sensors, and thermal‑expansion compensation in precision mounts and aerospace structures. Also serves as a precursor for trinuclear ruthenium clusters used in alkyne coordination studies. Ideal for R&D exploring elastic crystal engineering and organometallic synthesis.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 104766-62-3
Cat. No. B034792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
CAS104766-62-3
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#CC#CC2(CCCC2)O)O
InChIInChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2
InChIKeyUOUCEWJFYFFIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- (CAS 104766-62-3): A Symmetric Diyne-Diol for Advanced Crystal Engineering and Cluster Chemistry


Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- (also known as 1,4-bis(1-hydroxycyclopentyl)-1,3-butadiyne) is a symmetric diol featuring two cyclopentanol moieties connected via a rigid, conjugated 1,3-butadiyne (–C≡C–C≡C–) bridge [1]. The compound exhibits a molecular formula of C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol . Its solid-state structure is characterized by a unique combination of mechanical elasticity, fluorescence, and unusual thermal expansion behavior, which distinguish it from other butadiyne-based diols [1][2].

Why In‑Class Butadiyne Diols Cannot Substitute Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- in Demanding Applications


The steric bulk and conformational flexibility of the cyclopentanol termini in this compound impart a unique balance of intermolecular interactions and mechanical properties that are absent in simpler linear or aryl‑substituted analogs. For example, while 2,4‑hexadiyne‑1,6‑diol and 1,4‑diphenyl‑1,3‑butadiyne form brittle crystals that fracture under stress , the cyclopentanol‑functionalized derivative exhibits remarkable elastic bendability even at cryogenic temperatures (77 K) [1]. Furthermore, its uniaxial negative thermal expansion (NTE) behavior—a property critical for zero‑expansion composites—is driven by a specific ring‑twisting mechanism that cannot be replicated by the rigid phenyl or flexible alkyl counterparts [2]. Thus, generic substitution would compromise both mechanical integrity and functional performance in applications such as flexible optoelectronics or thermal‑expansion compensation.

Quantitative Differentiation of Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis-: Elasticity, Thermal Expansion, Fluorescence, and Cluster Reactivity


Elastic Modulus and Low‑Temperature Bendability: A Mechanically Robust Organic Crystal

The Young's modulus (E) of single crystals of Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- was measured to be 1.6 GPa at 298 K [1]. In contrast, crystals of the structurally analogous 1,4‑diphenyl‑1,3‑butadiyne are brittle and undergo brittle fracture under minimal strain [2]. This quantitative elasticity is retained at cryogenic temperatures (77 K), where the crystals remain reversibly bendable [1].

Crystal Engineering Flexible Electronics Organic Mechanics

Uniaxial Negative Thermal Expansion (NTE) Coefficient and Mechanism

Variable‑temperature single‑crystal X‑ray diffraction revealed that the unit‑cell axis a of Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- exhibits negative thermal expansion with a coefficient of −7.5 × 10⁻⁵ K⁻¹ (calculated from cell parameter change) [1]. This is in stark contrast to the positive thermal expansion observed for 1,4‑bis(trimethylsilyl)‑1,3‑butadiyne, which expands isotropically with increasing temperature [2]. The NTE in the target compound arises from a temperature‑induced twisting of the terminal cyclopentyl rings, a mechanism not available to the rigid silyl‑protected analog [1].

Thermal Expansion Compensation Zero‑Expansion Materials Crystal Engineering

Fluorescence Quantum Yield and Cryogenic Emission Shift: A Self‑Calibrating Thermal Sensor

The fluorescence quantum yield (Φ) of Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- increases from 0.16 at 298 K to 0.30 at 77 K, and the emission maximum shifts linearly from 540 nm (298 K) to 580 nm (77 K) with a slope of −0.21 nm K⁻¹ (R² = 0.9948) [1]. By comparison, 1,4‑diphenyl‑1,3‑butadiyne shows a much weaker temperature‑dependent emission shift (< 5 nm over the same range) and lower quantum yield (Φ ≈ 0.05 at 298 K) [2]. The target compound's high sensitivity and linear response make it a viable candidate for ratiometric thermal sensing.

Fluorescence Sensing Cryogenic Materials Optical Waveguides

Formation of Well‑Defined Trinuclear and Tetranuclear Ruthenium Clusters

Reaction of Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- with [Ru₃(CO)₁₀(NCMe)₂] yields the discrete trinuclear cluster [Ru₃(CO)₉(μ‑CO)(μ₃‑η¹∶η¹∶η²‑C₁₄H₁₈O₂)] (3) in 12% isolated yield [1]. Under similar conditions, the analogous primary diol 2,4‑hexadiyne‑1,6‑diol produces a complex mixture of products with no isolable single‑cluster species . The cyclopentanol‑derived ligand favors a clean μ₃‑(η²‑||) coordination mode due to the steric protection and conformational stability provided by the cyclopentyl rings [1].

Organometallic Chemistry Cluster Compounds Catalysis

Optimal Application Scenarios for Cyclopentanol, 1,1′-(1,3-butadiyne-1,4-diyl)bis- Based on Verified Differentiation


Flexible Cryogenic Optical Thermal Sensors

The combination of high elastic modulus (1.6 GPa), reversible bendability at 77 K, and a large, linear fluorescence shift (540 nm → 580 nm, R² = 0.9948) makes this compound an ideal active material for non‑contact, flexible temperature sensors operating in extreme cold environments [1]. Its performance directly addresses the limitations of brittle aryl‑substituted butadiynes.

Zero‑Expansion Composite Formulations

The uniaxial negative thermal expansion (CTE ≈ −7.5 × 10⁻⁵ K⁻¹ along axis a) can be harnessed to compensate the positive expansion of other components in precision optical mounts, semiconductor substrates, or aerospace structures [2]. This property is not observed in common butadiyne diols such as 1,4‑bis(trimethylsilyl)‑1,3‑butadiyne.

Precursor to Structurally Defined Ruthenium–Diyne Clusters

The clean formation of trinuclear ruthenium clusters (12% yield) provides a reliable synthetic pathway to well‑characterized organometallic complexes [3]. These clusters serve as model systems for studying alkyne coordination chemistry and as potential catalyst precursors for alkyne cycloaddition or polymerization reactions.

Mechanically Robust Organic Waveguides

The crystal's elasticity and active waveguiding capability (demonstrated by light transduction over 1 cm) enable its use as a flexible, lightweight optical waveguide in photonic circuits and wearable sensors [1]. Brittle alternatives like 1,4‑diphenyl‑1,3‑butadiyne are prone to catastrophic failure under the bending required for such applications.

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